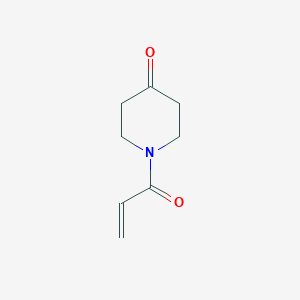
3-(2,6-Dimethylphenyl)phenol
Übersicht
Beschreibung
3-(2,6-Dimethylphenyl)phenol is an organic compound characterized by the presence of a phenol group attached to a benzene ring, which is further substituted with two methyl groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)phenol typically involves the methylation of phenol. This process can be carried out by contacting gaseous phenol and methanol at elevated temperatures in the presence of a solid acid catalyst . The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{OH} + 2 \text{CH}_3\text{OH} \rightarrow (\text{CH}_3)_2\text{C}_6\text{H}_3\text{OH} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of fluidized bed reactors with iron-chromium mixed oxide catalysts. This method ensures high purity and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-Dimethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound is susceptible to oxidative coupling, leading to the formation of polymers and dimers.
Amination: Reaction with ammonia results in the formation of 2,6-dimethylaniline.
Common Reagents and Conditions
Oxidation: Catalysts such as copper or palladium are commonly used in oxidative coupling reactions.
Substitution: Acid catalysts are employed in condensation reactions.
Amination: Ammonia is used as a reagent in the amination process.
Major Products Formed
Polymers and Dimers: Formed through oxidative coupling.
Tetramethylbisphenol A: Produced via acid-catalyzed condensation.
2,6-Dimethylaniline: Resulting from amination with ammonia.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Dimethylphenyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2,6-Dimethylphenyl)phenol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s phenolic structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species that further contribute to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylphenol: Shares a similar structure but lacks the additional phenyl group.
2,3-Dimethylphenol: Another isomer with methyl groups at different positions.
Tetramethylbisphenol A: A derivative formed through condensation reactions involving 3-(2,6-Dimethylphenyl)phenol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various reactions and form valuable products makes it a versatile compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
3-(2,6-dimethylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(15)9-12/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYFGPJCFHOXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide](/img/structure/B3387207.png)
![2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]formamido}acetic acid](/img/structure/B3387226.png)


![4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3387247.png)
![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3387250.png)



![3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B3387268.png)

